molecular formula C13H17BrO4 B061346 Tert-butyl 4-bromo-3,5-dimethoxybenzoate CAS No. 167830-43-5

Tert-butyl 4-bromo-3,5-dimethoxybenzoate

Cat. No. B061346
M. Wt: 317.17 g/mol
InChI Key: UAECIQRZECFONO-UHFFFAOYSA-N
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Description

"Tert-butyl 4-bromo-3,5-dimethoxybenzoate" is a chemical compound of interest in various fields of chemistry and materials science. The compound's unique structure and properties make it a subject of research for its potential applications.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For example, in the synthesis of 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl) benzene, 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine were used, achieving an overall yield of 20% (Xing Kong-qiang, 2005). Such methods highlight the complexity and precision required in synthesizing similar tert-butyl derivatives.

Molecular Structure Analysis

Molecular structure analysis, as demonstrated in similar compounds, often involves techniques like single-crystal X-ray diffraction. For instance, the structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was determined using this method, revealing details about crystal system and space groups (叶姣 et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl derivatives can be quite complex. For example, aryl radical cyclization with alkyne followed by tandem carboxylation in methyl 4-tert-butylbenzoate-mediated electrochemical reduction was studied, showcasing the intricate reactions these compounds can undergo (Asahi Katayama et al., 2016).

Physical Properties Analysis

The physical properties of tert-butyl derivatives like 4-tert-butylbenzoic acid are influenced by their molecular structure. Studies on similar compounds, such as the self-assembly directed by NH⋅⋅⋅O hydrogen bonding in new layered molecular arrays derived from 4-tert-butylbenzoic acid, demonstrate the significance of molecular interactions in determining physical properties (R. Armstrong et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial in understanding how these compounds behave under different conditions. For instance, studies on tert-butyl peroxybenzoate-mediated formation of 3-alkylated quinolines show how different chemical groups and conditions affect the compound's reactivity and product formation (Wei Chen et al., 2018).

Scientific Research Applications

Environmental Presence and Impact of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which share some structural similarities with "Tert-butyl 4-bromo-3,5-dimethoxybenzoate," have been studied for their environmental occurrence, human exposure, and toxicity. SPAs are used in various industrial and commercial products to retard oxidative reactions and lengthen product shelf life. Studies highlight the detection of SPAs in different environmental matrices and raise concerns about their potential toxicity, including hepatic toxicity, endocrine disrupting effects, and carcinogenicity. Future research directions emphasize investigating novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Photoprotective Applications in Synthetic Chemistry

The use of photosensitive protecting groups, including compounds with structural motifs similar to "Tert-butyl 4-bromo-3,5-dimethoxybenzoate," in synthetic chemistry shows promise for future applications. These protecting groups are used to control reaction sites and stages in complex chemical syntheses, demonstrating significant potential for advancing synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).

Antioxidant Activity and Analytical Methods

Research on antioxidants, crucial for mitigating oxidative stress in biological systems and food preservation, involves the study of compounds that may share functional similarities with "Tert-butyl 4-bromo-3,5-dimethoxybenzoate." Analytical methods used in determining antioxidant activity, such as ORAC, HORAC, and ABTS assays, play a vital role in understanding the effectiveness of various compounds, including phenolic antioxidants (Munteanu & Apetrei, 2021).

Environmental and Health Concerns of Brominated Compounds

The review literature also touches upon the environmental and health concerns related to brominated compounds, which are structurally and functionally distinct from "Tert-butyl 4-bromo-3,5-dimethoxybenzoate" but relevant in the context of chemical safety and environmental pollution. Brominated flame retardants, for example, have raised considerable concern due to their persistence in the environment and potential adverse health effects, highlighting the importance of ongoing research into safer chemical alternatives and mitigation strategies (Zhang, Buekens, & Li, 2016).

Safety And Hazards

Tert-butyl 4-bromo-3,5-dimethoxybenzoate should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact with skin or eyes, seek medical attention immediately .

properties

IUPAC Name

tert-butyl 4-bromo-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO4/c1-13(2,3)18-12(15)8-6-9(16-4)11(14)10(7-8)17-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAECIQRZECFONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452782
Record name TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-bromo-3,5-dimethoxybenzoate

CAS RN

167830-43-5
Record name TERT-BUTYL 4-BROMO-3,5-DIMETHOXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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